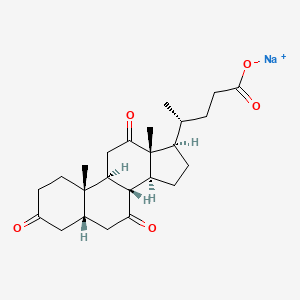

Sodium dehydrocholate

Description

A semisynthetic bile acid made from cholic acid. It is used as a cholagogue, hydrocholeretic, diuretic, and as a diagnostic aid.

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

145-41-5 |

|---|---|

Formule moléculaire |

C24H34NaO5 |

Poids moléculaire |

425.5 g/mol |

Nom IUPAC |

sodium;(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C24H34O5.Na/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29);/t13-,14+,16-,17+,18+,22+,23+,24-;/m1./s1 |

Clé InChI |

SHQJNIUBZKDVAW-CAOXKPNISA-N |

SMILES |

CC(CCC(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.[Na+] |

SMILES isomérique |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C.[Na] |

SMILES canonique |

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.[Na] |

Apparence |

Solid powder |

Autres numéros CAS |

145-41-5 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

81-23-2 (Parent) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(5beta)-3,7,12-Trioxocholan-24-oic Acid Atrocholin Cholan HMB Cholan-HMB CholanHMB Chologon Decholin Dehydrocholate Dehydrocholate, Sodium Dehydrocholic Acid Dehydrocholic Acid, Lithium Salt Dehydrocholic Acid, Magnesium Salt Dehydrocholic Acid, Potassium Salt Dehydrocholic Acid, Sodium Salt Ketocholanic Acid Sodium Dehydrocholate Triketocholanic Acid Trioxocholate |

Origine du produit |

United States |

Historical Context and Evolution in Choleresis Research

The study of bile acids and their effects on bile flow, a process known as choleresis, has a long history. conicet.gov.ar Dehydrocholic acid, the parent compound of sodium dehydrocholate (B1245472), was identified early on as a potent stimulator of bile secretion in animal models. nih.gov This property led to its use in experimental settings to investigate the mechanisms of bile formation. nih.govacpjournals.org Initially, research focused on its ability to increase the volume of bile, a hydrocholeretic effect, which distinguished it from natural bile salts that primarily increase the secretion of bile solids. medkoo.compharmacompass.com

Over the decades, the application of sodium dehydrocholate in research has evolved. It became a standard agent for inducing choleresis in experimental models to study various aspects of hepatobiliary physiology. tohoku.ac.jpscispace.com For instance, it has been used to investigate the transport mechanisms within the liver, including the movement of water, electrolytes, and other substances into the bile. scispace.comnih.gov Its use in conjunction with other markers has helped to differentiate between the components of bile flow originating from the bile canaliculi and the bile ductules. nih.gov

Foundational Principles As a Semisynthetic Bile Acid in Experimental Systems

Oxidation Pathways from Cholic Acid Precursors

Dehydrocholic acid is synthesized through the oxidation of cholic acid. wikipedia.org This process involves the conversion of the three hydroxyl groups on the cholic acid molecule to keto groups. jci.orgnih.gov Various methods have been developed to achieve this transformation, ranging from traditional chemical oxidation to more environmentally friendly electrochemical approaches.

One common method involves the use of oxidizing agents like chromic acid or sodium bichromate. jci.orggoogle.com In a patented process, cholic acid is dissolved in an acidified aqueous solution of a tertiary alcohol, which acts as a solvent for cholic acid but not for the resulting dehydrocholic acid. The addition of aqueous sodium bichromate then facilitates the oxidation, causing dehydrocholic acid to crystallize out of the solution. google.com Another approach utilizes a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) in the presence of sodium bromate (B103136) in aqueous acetonitrile (B52724). This method has been reported to produce dehydrocholic acid with a high yield. chemicalbook.com

Electrochemical oxidation presents a "greener" alternative to traditional chemical methods, which often involve hazardous reagents and produce unwanted by-products. unife.it The anodic oxidation of cholic acid can be performed in alkaline aqueous or aquo-organic media. Studies have shown that the direct electrochemical oxidation at certain electrodes, like Ti/PbO2, is not efficient. However, the conversion can be successfully mediated by active chlorine, using sodium chloride as a precursor. The efficiency of this process is influenced by factors such as NaCl concentration, temperature, and current density, with lower temperatures and current densities favoring higher yields. unife.it Research has also explored the reactivity of the different hydroxyl groups on the sterol skeleton, indicating that the order of reactivity during oxidation is generally C7 > C12 > C3. nih.gov

The table below summarizes different oxidation methods for the synthesis of dehydrocholic acid from cholic acid.

| Oxidation Method | Reagents/Conditions | Key Findings |

| Chemical Oxidation | Chromic acid or sodium bichromate in an acidified aqueous tertiary alcohol solution. google.com | Dehydrocholic acid crystallizes out of the reaction mixture. google.com |

| Catalytic Oxidation | Ceric ammonium nitrate and sodium bromate in aqueous acetonitrile at 80°C. chemicalbook.com | Reported to achieve a high yield of dehydrocholic acid. chemicalbook.com |

| Electrochemical Oxidation | Anodic oxidation in alkaline aqueous or aquo-organic media with chloride mediation. unife.it | Conversion is influenced by NaCl concentration, temperature, and current density. unife.it |

Chemoenzymatic Transformation Studies of Dehydrocholic Acid to Modified Steroids

The unique structure of dehydrocholic acid makes it a valuable starting material for the synthesis of various modified steroids, particularly through chemoenzymatic strategies. These approaches combine the selectivity of enzymatic reactions with the efficiency of chemical synthesis to produce complex molecules that would be difficult to obtain through purely chemical or biological means. researchgate.netcip.com.cn

A significant area of research focuses on the selective reduction of the keto groups at positions C-3, C-7, and C-12 of dehydrocholic acid to produce valuable bile acids like ursodeoxycholic acid (UDCA). researchgate.netnih.govresearchgate.net For instance, the synthesis of 12-keto-ursodeoxycholic acid, a key intermediate for UDCA, can be achieved from dehydrocholic acid using a combination of 3α-hydroxysteroid dehydrogenase (3α-HSDH) and 7β-hydroxysteroid dehydrogenase (7β-HSDH). researchgate.netznaturforsch.com These enzymes, which can be produced by recombinant E. coli, catalyze the stereo- and regioselective reduction of the carbonyl groups at C-3 and C-7. researchgate.netznaturforsch.com The resulting 12-keto-UDCA can then be chemically converted to UDCA via a Wolff-Kishner reduction. researchgate.netznaturforsch.com

Researchers have investigated various one-pot reaction systems to improve the efficiency of this multi-enzymatic process. These include one-biocatalyst systems where all necessary enzymes are expressed in a single host strain, and two-biocatalyst systems where enzymes are expressed in separate hosts that are then used together. nih.gov The regeneration of cofactors, such as NAD(P)H, is crucial for the continuous activity of the dehydrogenases and can be achieved using enzymes like glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH). nih.gov

Beyond the synthesis of UDCA intermediates, microbial transformations of dehydrocholic acid have also been explored. For example, Streptomyces gelaticus has been shown to convert dehydrocholic acid into steroid dimers with a benzene (B151609) ring. psu.edu This highlights the potential of microorganisms to catalyze complex and novel transformations of the dehydrocholic acid scaffold.

The table below outlines key chemoenzymatic transformations of dehydrocholic acid.

| Target Molecule | Enzymes/Microorganisms | Key Findings |

| 12-Keto-ursodeoxycholic acid | 3α-hydroxysteroid dehydrogenase (from Pseudomonas testosteroni), 7β-hydroxysteroid dehydrogenase (from Collinsella aerofaciens). researchgate.netznaturforsch.com | Simultaneous enzymatic reduction of C-3 and C-7 keto groups. researchgate.netznaturforsch.com |

| 12-Keto-ursodeoxycholic acid | Whole-cell biocatalysts expressing 3α-HSDH, 7β-HSDH, and a cofactor regenerating enzyme (e.g., GDH). nih.gov | Successful one-pot conversion of dehydrocholic acid. nih.gov |

| Steroid Dimers | Streptomyces gelaticus. psu.edu | Microbial transformation leads to the formation of dimers with a benzene ring. psu.edu |

Strategies for the Preparation and Characterization of Uniform Particulate Forms

The preparation of uniform particulate forms of this compound is crucial for its application in various fields, including its use as a component in drug delivery systems. Several methods have been developed to produce particles with controlled size and morphology.

One common approach is the use of precipitation combined with high-pressure homogenization. frontiersin.org In this method, a solution of the compound in an organic solvent is added to an aqueous solution containing a stabilizer, leading to precipitation. The resulting suspension is then subjected to high-pressure homogenization to reduce the particle size and improve uniformity. frontiersin.org The choice of stabilizer and the parameters of homogenization, such as pressure and the number of cycles, are critical factors that influence the final particle size and polydispersity index (PDI). frontiersin.org

Another technique for preparing nanoparticles is the ultrasonic and high-pressure homogenization method. nih.gov This involves dissolving the active compound and other components in an organic phase, which is then added to a heated aqueous phase. The mixture is subjected to ultrasonication and high-pressure homogenization to form a nanoemulsion, which upon cooling yields solid lipid nanoparticles (SLNs). nih.gov this compound can be used as an anionic surfactant in the formulation of these nanoparticles. ijnrd.orgijnrd.org

The characterization of these particulate forms is essential to ensure their quality and performance. Techniques such as Transmission Electron Microscopy (TEM) are used to visualize the shape and morphology of the particles. nih.gov Particle size and zeta potential are typically measured using dynamic light scattering. nih.gov These parameters are important for the stability and in vivo behavior of the nanoparticles. For instance, a narrow size distribution and a sufficiently high zeta potential are generally desired for good stability. nih.gov

The table below summarizes methods for the preparation of uniform particulate forms of this compound.

| Preparation Method | Key Process | Characterization Techniques |

| Precipitation with High-Pressure Homogenization | Precipitation from a solvent-antisolvent system followed by homogenization. frontiersin.org | Particle size analysis, Polydispersity Index (PDI). frontiersin.org |

| Ultrasonic and High-Pressure Homogenization | Formation of a nanoemulsion at elevated temperature followed by cooling. nih.gov | Transmission Electron Microscopy (TEM), particle size, zeta potential. nih.gov |

| Microemulsion Method | Dilution of a pre-formed microemulsion. ijnrd.org | Not specified in the provided context. |

| Solvent Emulsion and Diffusion Method | Emulsification of a drug-containing organic phase in an aqueous phase followed by solvent diffusion. ijnrd.org | Not specified in the provided context. |

Fundamental Mechanisms of Action and Biological Interactions of Sodium Dehydrocholate

Choleresis Induction and Biliary Physiology Modulation

Sodium dehydrocholate (B1245472) is recognized as a potent choleretic agent, meaning it stimulates the liver to secrete bile. patsnap.com However, the nature of the bile it produces differs significantly from that induced by endogenous bile salts. This is often termed "hydrocholeresis," a process characterized by an increased volume of bile with a diluted concentration of organic solutes. drugbank.com

Pre-clinical studies in various animal models have consistently demonstrated the capacity of sodium dehydrocholate to significantly increase the rate of bile flow.

In Rat Models: Intravenous infusion of this compound has been shown to produce a marked increase in bile flow. One study observed a 69% rise in bile secretion in anesthetized Wistar rats. nih.govkarger.com Other research in rats confirmed that intravenous administration increases bile flow. medchemexpress.com

In Sheep Models: When infused intravenously in sheep, this compound caused bile secretion to increase to a peak mean value of 20.59 microliters per kilogram per minute. nih.gov

This potent stimulation of bile secretion is a hallmark of its physiological action.

| Pre-clinical Model | Effect on Bile Flow | Reference |

| Wistar Rats | 69% increase | nih.govkarger.com |

| Sheep | Increase to 20.59 µL/kg/min | nih.gov |

A distinguishing feature of the choleresis induced by this compound is its effect on the composition of the secreted bile. Unlike endogenous bile salts such as sodium taurocholate, which increase the secretion of biliary lipids through micelle formation, this compound tends to dilute the bile's organic components. drugbank.comnih.gov

In a study involving sheep, the significant increase in bile volume prompted by this compound was accompanied by a simultaneous decrease in the concentrations of cholesterol, phospholipids, and total cholates. nih.gov Similarly, research in rats found that while bile flow increased, the biliary output of phospholipids and cholesterol was not modified, leading to a drop in their concentration within the bile. nih.govkarger.com Further studies in rats confirmed that infusions of this compound led to a decline in the secretion of both phospholipids and cholesterol, as well as endogenous bile acids. drugbank.com

However, in rats fed a diet supplemented with 2% cholesterol, this compound was found to increase biliary lipid secretion, suggesting its biological effect can be influenced by metabolic context and may be similar to that of cholate under certain conditions. nih.gov

| Parameter | Effect of this compound Infusion (Sheep Model) nih.gov |

| Bile Secretion Volume | Increased |

| Bilirubin (B190676) Concentration | Decreased |

| Cholesterol Concentration | Decreased |

| Phospholipid Concentration | Decreased |

| Cholate Concentration | Decreased |

The choleretic effect of this compound is mechanistically distinct from that of primary bile acids. The choleresis from bile acids like taurocholate is primarily "bile acid-dependent," where the osmotic activity of the secreted bile acids themselves is a major driving force for water to follow into the bile canaliculi. This process is tightly linked to the secretion of lipids to form mixed micelles. nih.gov

This compound induces choleresis with a different mechanism. It is suggested that its effect may be due to an enhanced permeability of the tight junctions in the canalicular membranes, which facilitates a direct exchange between bile and plasma. drugbank.com Furthermore, it is thought that this compound does not effectively form micelles, which would explain the observed decrease in bile phospholipid secretion. drugbank.com This results in a high-volume, watery bile secretion that is less dependent on the secretion of other biliary components.

Pancreatic and Hepatobiliary Protective Mechanisms in Experimental Settings

In addition to its choleretic properties, this compound has demonstrated protective effects in experimental models of acute biliary pancreatitis, a condition often initiated by the reflux of bile into the pancreatic duct. nih.govresearchgate.net

Pancreatic acinar cell death, particularly necrosis, is a critical initiating event in the progression of acute pancreatitis. nih.gov In vitro studies have shown that this compound can directly protect these cells from injury. Specifically, it has been found to reduce the necrosis of pancreatic acinar cells that is induced by sodium taurocholate, a bile salt commonly used to induce experimental pancreatitis. medchemexpress.comresearchgate.net

The protective mechanism involves several cellular pathways. This compound has been shown to avert acinar cell death by:

Protecting mitochondrial function: It prevents the depolarization of the mitochondrial membrane and subsequent exhaustion of ATP. researchgate.net

Balancing calcium homeostasis: It mitigates the damaging effects of calcium overload within the cells. researchgate.net

Reducing oxidative stress: The compound helps to scavenge excessive reactive oxygen species (ROS). researchgate.net

Restoring autophagy: It improves TFEB-mediated lysosome biogenesis, which helps restore the cellular cleaning process of autophagy. researchgate.net

These improvements were observed through key clinicopathological markers. The treatment reduced serum levels of amylase and lipase, which are enzymes that are elevated during pancreatic injury. researchgate.net Histological examination also revealed that this compound administration suppressed pancreatic tissue edema, necrosis, and the premature activation of trypsin within the pancreas. researchgate.net

| Experimental Model | Protective Effects of this compound | Reference |

| Sodium Taurocholate-induced injury in Pancreatic Acinar Cells (in vitro) | Reduced necrosis, protected mitochondrial function, balanced calcium, reduced oxidative stress, restored autophagy. | medchemexpress.comresearchgate.net |

| Sodium Taurocholate-induced Acute Biliary Pancreatitis (in vivo, mice) | Reduced serum amylase and lipase; suppressed pancreatic edema, necrosis, and trypsin activation. | researchgate.netmedchemexpress.com |

Modulation of Pancreatic Enzyme Levels (Amylase, Lipase, Trypsin)

In experimental models of acute biliary pancreatitis, dehydrocholic acid, a closely related compound to this compound, has been shown to significantly modulate the levels of key pancreatic enzymes. A study on a mouse model of sodium taurocholate-induced acute biliary pancreatitis demonstrated that the administration of dehydrocholic acid led to a reduction in the elevated serum levels of both amylase and lipase. Furthermore, the study indicated that dehydrocholic acid treatment suppressed the activation of trypsin within the pancreatic tissue. nih.govjst.go.jp This suggests a protective role of dehydrocholic acid in mitigating the pancreatic injury characteristic of acute pancreatitis by controlling the activity of these digestive enzymes.

The untimely activation of pancreatic trypsin is a critical event in the pathogenesis of pancreatic injury, leading to acinar cell death. jst.go.jp By inhibiting the activation of trypsin, dehydrocholic acid helps to prevent the cascade of enzymatic activation that contributes to the autodigestion of the pancreas. nih.govjst.go.jp

Interactive Data Table: Effect of Dehydrocholic Acid on Pancreatic Enzyme Activity in a Mouse Model of Acute Biliary Pancreatitis

| Treatment Group | Serum Amylase Level | Serum Lipase Level | Pancreatic Trypsin Activity |

|---|---|---|---|

| Control | Normal | Normal | Normal |

| Sodium Taurocholate-induced Pancreatitis | Significantly Increased | Significantly Increased | Significantly Increased |

| Dehydrocholic Acid Treated | Reduced | Reduced | Decreased Activation |

Suppression of Myeloperoxidase (MPO) Activity

Research has also indicated that dehydrocholic acid can suppress the activity of myeloperoxidase (MPO) in the context of acute biliary pancreatitis. In the same mouse model, treatment with dehydrocholic acid was found to suppress the significant increase in pancreatic MPO levels. jst.go.jp MPO is an enzyme that is abundant in neutrophils, a type of white blood cell that plays a key role in the inflammatory response. The suppression of MPO activity suggests that dehydrocholic acid may exert anti-inflammatory effects by reducing the oxidative stress mediated by this enzyme during acute pancreatitis. jst.go.jp

Hepatoprotective Effects in Obstructive Jaundice Models

This compound has demonstrated hepatoprotective effects in animal models of obstructive jaundice. In a study involving rats with ligated common bile ducts, treatment with this compound resulted in a significant decrease in serum endotoxin levels. Endotoxemia, the presence of endotoxins in the blood, is a serious complication of obstructive jaundice that can lead to systemic inflammation and liver damage. By reducing endotoxin levels, this compound may help to mitigate the inflammatory cascade and protect the liver from further injury. The study also observed an increase in serum immunoglobulins IgG and IgM in the treatment group, suggesting a potential modulation of the immune response.

Interactive Data Table: Effect of this compound on Serum Endotoxin Levels in Rats with Obstructive Jaundice

| Treatment Group | Serum Endotoxin Levels |

|---|---|

| Control | Normal |

| Common Bile Duct Ligation (CBDL) | Significantly Increased |

| CBDL + this compound | Significantly Decreased (P<0.01) |

Regulation of Cholesterol Metabolism in Experimental Systems

This compound has been shown to influence cholesterol metabolism in various experimental settings. In a study conducted on sheep, the infusion of this compound led to an increase in bile secretion. nih.gov Simultaneously, there was a decrease in the concentration of cholesterol in the bile. nih.gov This suggests that this compound can modulate the biliary excretion of cholesterol.

Furthermore, studies in rats have shown that dehydrocholate administration can affect fecal sterol excretion. Specifically, it was observed to decrease the excretion of fecal sterols. nih.gov In contrast, a related secondary bile acid, deoxycholic acid, has been shown to suppress the absorption of cholesterol in the human intestine. nih.gov

Interactive Data Table: Effects of this compound on Bile Composition and Fecal Sterol Excretion

| Experimental Model | Parameter Measured | Effect of this compound |

|---|---|---|

| Sheep | Bile Secretion | Increased |

| Sheep | Biliary Cholesterol Concentration | Decreased |

| Rats | Fecal Sterol Excretion | Decreased |

Interactions with Cellular and Subcellular Structures

The interaction of this compound with cellular and subcellular components is multifaceted, stemming from its nature as a bile acid. These interactions can lead to significant modulation of cellular pathways and membrane integrity.

Autophagy Pathway Modulation

While direct studies on this compound's role in autophagy are not extensively detailed, the broader class of bile acids is known to be a significant regulator of this cellular degradation and recycling process. Autophagy is a critical pathway for maintaining cellular homeostasis, and its dysregulation is implicated in various diseases.

Bile acids can exert inhibitory effects on hepatic autophagy through several mechanisms. One key pathway involves the activation of the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in bile acid homeostasis. nih.govbmj.com Upon activation by bile acids, FXR can transcriptionally repress essential autophagy genes, leading to a decrease in autophagic activity. nih.govbmj.com

Furthermore, bile acids can influence major signaling pathways that control autophagy, such as the mechanistic target of rapamycin (mTOR) and extracellular signal-regulated kinase (ERK) signaling pathways. nih.govbmj.com Activation of these pathways is known to suppress autophagy initiation. nih.gov For instance, bile acid-induced signaling can activate mTOR, which in turn inhibits the ULK1 complex, a critical initiator of the autophagic process. mdpi.commdpi.com Conversely, some studies suggest that modulating bile acid synthesis can stimulate autophagy, indicating a complex and context-dependent relationship. nih.gov Given that this compound is a bile acid, it may participate in these regulatory networks, although its specific effects and potency in modulating autophagy require further investigation.

Interplay with Phospholipids in Biological Membranes

As amphipathic molecules, bile salts like this compound interact extensively with the phospholipid bilayers that form biological membranes. The membranolytic activity of bile salts generally involves two main steps: the partitioning of bile salt monomers into the lipid membrane and, at higher concentrations, the solubilization of the membrane into mixed micelles. nih.gov

Formation of Hydrophilic Pores via Reverse Micelles in Cell Membranes

One of the proposed mechanisms by which bile salts enhance the permeability of cell membranes to hydrophilic compounds is through the formation of hydrophilic pores. This process is thought to involve the creation of reverse micelles within the lipid bilayer. nih.gov

According to this model, after partitioning into the cell membrane, bile salt molecules can aggregate in such a way that their hydrophilic portions face inward, trapping water molecules, while their hydrophobic surfaces interact with the acyl chains of the membrane phospholipids. nih.gov This arrangement effectively creates a transient, water-filled channel or pore through the membrane. nih.gov Such pores would allow for the passage of hydrophilic substances that would otherwise be unable to cross the hydrophobic membrane barrier. This mechanism is considered a key factor in the absorption-enhancing effects of various bile salts.

Engagement with Bile Salt Resistant Microdomains in Liver Plasma Membranes

The plasma membranes of liver cells, particularly the canalicular membrane where bile is secreted, are not homogenous structures. They contain specialized, highly ordered regions enriched in cholesterol and sphingolipids known as lipid rafts or bile salt resistant microdomains (BSRMs). uzh.ch These domains are thought to protect the membrane from the detergent and potentially damaging effects of the high concentrations of bile salts present in bile. uzh.ch

Research has shown that different bile salts have varying abilities to solubilize these microdomains. In a study investigating the effects of various bile salts on isolated canalicular liver plasma membranes, taurodehydrocholate, a derivative of dehydrocholic acid, was used as a non-micelle forming control. uzh.ch The results indicated that taurodehydrocholate was a poor solubilizer of the membrane. After treatment, the majority (58%) of the total protein remained within the BSRMs, and key membrane proteins were largely found in these resistant fractions rather than being solubilized. uzh.ch This suggests that dehydrocholate and its derivatives interact weakly with these protective microdomains, leaving their structure largely intact.

Table 1: Effect of Taurodehydrocholate on Canalicular Membrane Protein Localization

| Protein Localization | Percentage of Total Protein |

|---|---|

| Bile Salt Resistant Microdomains (BSRMs) | 58% |

| Solubilized | 31% |

| Other (Pellet) | 11% |

Data derived from a study on isolated rat canalicular liver plasma membranes extracted with 12mM taurodehydrocholate. uzh.ch

Molecular and Protein Binding Studies

Beyond its interactions with larger cellular structures, this compound can also engage in specific binding events with proteins, leading to the modulation of their function.

Inhibition of Fatty Acyl-CoA Binding Proteins (e.g., Cryptosporidium parvum ACBP1)

A notable molecular interaction of this compound is its ability to inhibit fatty acyl-CoA binding proteins (ACBPs). A high-throughput screening of known drugs identified this compound as an effective inhibitor of the ACBP1 from the protozoan parasite Cryptosporidium parvum (CpACBP1). nih.gov This parasite is a significant cause of diarrheal disease, particularly in immunocompromised individuals. nih.gov

CpACBP1 is a crucial protein for the parasite, believed to be involved in the transport and processing of fatty acids, which are essential for the parasite's survival and replication. nih.gov The study demonstrated that this compound could inhibit the growth of the parasite in vitro. nih.gov This inhibitory action on a key metabolic protein highlights a specific molecular target for this compound and suggests a potential mechanism for its anti-parasitic activity.

Table 2: Inhibitory Activity of this compound against Cryptosporidium parvum

| Target Protein | Organism | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| Fatty Acyl-CoA Binding Protein 1 (CpACBP1) | Cryptosporidium parvum | 53.2 µM |

Data from an in vitro study evaluating the efficacy of known drugs against Cryptosporidium parvum growth. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| Dehydrocholic acid |

| Taurodehydrocholate |

| Cholesterol |

Direct Binding and Conformational Impact on Bacterial Toxins (e.g., C. difficile TcdB)

Clostridioides difficile infection (CDI) is primarily mediated by the actions of its toxins, TcdA and TcdB. These toxins undergo a multi-step process to enter host cells and exert their cytotoxic effects, which includes receptor binding, endocytosis, and translocation of their enzymatic domains into the cytosol nih.govumich.edubohrium.com. Intestinal bile acids are known to play a complex role in the lifecycle of C. difficile, influencing spore germination and vegetative growth oup.comcapes.gov.br.

Research into the direct interaction between various bile acids and the C. difficile TcdB toxin has revealed specific binding and inhibitory effects for certain bile acids, such as taurochenodeoxycholate (TCDCA) and methyl cholate. These molecules can bind to TcdB, inducing a significant conformational change that compacts the toxin's structure, which in turn prevents receptor binding and cellular uptake oup.com.

However, studies investigating the effect of this compound on TcdB have shown a contrasting outcome. In experimental analyses, this compound did not exhibit binding to the TcdB toxin. Consequently, in the presence of dehydrocholate, there were no observable structural or conformational changes in the TcdB toxin oup.com. This indicates that, unlike other bile acids, this compound does not directly inhibit TcdB's pathogenic action through binding or by inducing structural alterations.

The table below summarizes the observed interactions of different bile acids with the C. difficile TcdB toxin, based on available research findings.

| Bile Acid Compound | Binding to TcdB | Induces Conformational Change in TcdB |

| This compound | No | No |

| Methyl Cholate | Yes | Yes (induces a more "balled up" conformation) |

| Taurochenodeoxycholate (TCDCA) | Yes | Yes (induces a more compacted conformation) |

This table is based on findings from a 2020 study on the direct modulation of C. difficile TcdB toxin structure and function by intestinal bile acids. oup.com

Influence on Solubility of Other Steroids and Water-Insoluble Compounds

Bile acids are well-recognized for their ability to enhance the solubility of substances that are poorly soluble in water oup.com. This characteristic is crucial for various physiological processes, including the digestion and absorption of dietary lipids and fat-soluble vitamins. The mechanism by which bile salts increase solubility is often attributed to the formation of micelles, which are colloidal-sized clusters that can encapsulate hydrophobic molecules in their core, thereby allowing them to dissolve in aqueous environments drugbank.com.

This compound, as a bile salt, has been investigated for its influence on the solubility of various water-insoluble compounds, particularly steroids such as estrogens oup.comoup.com. Steroid hormones like estrone, estriol, and alpha-estradiol are considered practically insoluble in water oup.com. For example, the maximum reported solubility of estrone in water is only 2.1 mg per liter oup.com. The ability of the body to transport these compounds in aqueous fluids like bile has prompted studies into the solubilizing effects of bile acids oup.com.

Preliminary studies have demonstrated the effect of aqueous solutions of this compound on increasing the solubility of certain estrogens, other steroids, and some non-steroid compounds oup.comoup.com. The solubilizing effect of bile salts is a critical factor in pharmacology, as it can enhance the dissolution rate and bioavailability of poorly soluble drugs drugbank.com. While the general principle of bile acid-mediated solubilization is established, the specific quantitative increase in solubility for different compounds in the presence of this compound depends on the molecular structure of both the bile salt and the compound being solubilized.

The table below provides a conceptual overview of the solubility of representative steroids in water versus their potential solubility in an aqueous solution containing a solubilizing agent like this compound.

| Compound | Category | Solubility in Water | Expected Solubility in Aqueous this compound Solution |

| Estrone | Estrogen | Practically Insoluble | Increased |

| Estriol | Estrogen | Practically Insoluble | Increased |

| Alpha-estradiol | Estrogen | Practically Insoluble | Increased |

| Progesterone | Progestin | Practically Insoluble | Increased |

| Testosterone | Androgen | Very Slightly Soluble | Increased |

This table illustrates the generally poor water solubility of various steroids and the expected qualitative increase in solubility in the presence of a bile salt like this compound, based on the established properties of bile acids. oup.com

Self Assembly, Micellization, and Aggregation Phenomena of Sodium Dehydrocholate

Aqueous Solution Association and Stepwise Aggregation Mechanisms

The aggregation of bile salts in aqueous solutions is often not a simple monomer-to-micelle transition but rather a more complex, stepwise process. This involves the formation of smaller, pre-micellar aggregates before the formation of larger, stable micelles at the critical micelle concentration (CMC).

Pre-micellar and Micellar Structure Characterization

The structure of aggregates formed by sodium dehydrocholate (B1245472) is fundamentally governed by its molecular geometry. The rigid nature of the steroid nucleus and the placement of its polar functional groups are key determinants of the resulting morphology.

Dimeric Chelate Structure Formation and Ion Entrapment

The formation of dimers is a common primary step in the self-assembly of many bile salts. This often occurs through hydrogen bonding between hydroxyl groups, leading to "head-to-tail" associations researchgate.net. However, sodium dehydrocholate lacks hydroxyl groups, having keto groups instead. This structural feature alters its hydrogen bonding capabilities. While detailed studies on dimeric chelate structures specific to NaDHC are not extensively covered, research on other bile salts like sodium deoxycholate indicates that unique two-layer structures can be assembled due to hydrogen bonding between hydroxyl groups acs.org. The absence of these groups in NaDHC suggests that its initial aggregation may be driven by different forces, primarily hydrophobic interactions of the steroid backbone.

Regarding ion entrapment, the degree of counterion binding to bile salt micelles is often low nih.govresearchgate.net. For sodium deoxycholate and sodium cholate, it has been observed that after micelle formation, the total negative charge remains largely free and is not neutralized by the oppositely charged sodium ions nih.govmdpi.com. This lack of significant counterion binding suggests that the micellar surface retains a high charge density.

Micelle Composition and Degree of Ionization

Bile salt micelles are typically small, with aggregation numbers often less than 20, which is significantly smaller than those of conventional flexible-chain surfactants that can exceed 100 nih.govmdpi.commdpi.com. This is attributed to the rigid and bulky nature of the steroid nucleus, which creates packing constraints researchgate.netresearchgate.net.

The degree of ionization is a critical parameter for micellar systems. As noted, many bile salt micelles exhibit a low degree of counterion binding, meaning they are highly ionized. For example, conductivity measurements have shown that for some mixed bile salt systems, the negative charges of the micelle are not significantly neutralized by counterions after micellization nih.gov. This is attributed to the steroid skeleton's size and charge screening, which prevents the formation of a compact, negatively charged surface that would strongly attract counterions nih.gov.

Influence of Steroid Backbone Rigidity on Aggregate Morphology

The rigid, facial amphiphilicity of bile salts is a defining feature of their self-assembly researchgate.netresearchgate.net. The steroid backbone is structurally inflexible, which leads to limitations in how the molecules can pack together to form a micellar core researchgate.net. This rigidity is a primary reason for the small aggregation numbers and the stepwise aggregation mechanism observed in bile salts researchgate.net.

The specific structure of this compound's backbone, with its three keto groups, makes it less amphiphilic than hydroxyl-containing bile salts like sodium deoxycholate. This structural difference is assumed to be a key factor influencing its interaction behavior in both mixed micelles and monolayers at the air-solution interface, leading to non-ideal interactions nih.gov. The unique geometry and functional groups of NaDHC dictate the morphology of its aggregates, distinguishing its behavior from other more commonly studied bile salts.

Mixed Micellar System Dynamics

The interaction of this compound with other conventional surfactants is of significant interest as it reveals fundamental aspects of its amphiphilic character and potential for forming complex, functional aggregates.

Interactions with Conventional Surfactants (e.g., Hexadecyltrimethylammonium Bromide)

Studies on the interaction between this compound (NaDHC) and the cationic surfactant hexadecyltrimethylammonium bromide (CTAB) have been conducted using methods such as conductance and surface tension measurements acs.org. These investigations reveal strong interactions between the anionic bile salt and the cationic surfactant, driven by electrostatic attraction.

The trends of interaction between NaDHC and CTAB are dependent on the critical micelle concentration (CMC) values and the composition of the mixture acs.org. In such mixed systems, the formation of mixed micelles occurs at concentrations significantly lower than the CMC of the individual components, indicating a synergistic interaction. The extent of these interactions can be quantified using theoretical models, which provide insight into the composition and stability of the mixed aggregates acs.org. The bulky and rigid nature of the NaDHC molecule, however, can influence its ability to be incorporated into the mixed micellar structure compared to more flexible surfactants researchgate.net.

| Parameter | Value | Conditions | Source |

| Interaction Type | Synergistic | Aqueous solution with CTAB | acs.org |

| Driving Force | Electrostatic Attraction | Oppositely charged surfactants | nih.gov |

| Influencing Factors | CMC, Mixture Composition | NaDHC-CTAB system | acs.org |

Behavior in Mixed Bile Salt Systems (e.g., Sodium Deoxycholate)

The interaction between this compound (NaDHC) and Sodium Deoxycholate (NaDC) in aqueous solutions is a prime example of non-ideal mixing in both micelles and monolayers. The behavior of this mixed system is significantly influenced by the relative concentrations of the two bile salts.

Research employing Rubingh's model to study the mixed micellar system demonstrates that the nature of the interaction between NaDHC and NaDC within the aggregates is highly dependent on the micelle's composition. nih.gov When the aggregates are rich in NaDHC, the micellar interaction is repulsive. However, as the proportion of NaDC gradually increases, a structural transformation occurs within the aggregates, leading to an attractive interaction. nih.gov This shift from repulsive to attractive forces signifies a complex interplay driven by the distinct molecular structures of the two bile salts.

This non-ideal behavior is attributed to structural factors in their respective hydrocarbon backbones. nih.gov The rigid, planar structure of NaDHC contrasts with the more flexible nature of NaDC, influencing how they pack together in a micellar arrangement. The gradual inclusion of NaDC appears to alleviate steric hindrances or create favorable hydrophobic interactions that stabilize the mixed aggregate.

Table 1: Interaction Behavior in NaDHC-NaDC Mixed Micelles

| Molar Fraction of NaDHC in Micelle | Predominant Interaction | Consequence |

|---|---|---|

| High | Repulsive | Destabilization of mixed micelle |

Thermodynamic Characterization of Asymmetric Mixtures

Due to its rigid steroidal structure, which is significantly different from conventional linear-chain surfactants, mixtures involving this compound often exhibit strongly non-ideal and asymmetric thermodynamic behavior. conicet.gov.ar Characterizing such systems requires moving beyond traditional models that assume symmetric interactions.

The Regular Solution Theory (RST), often referred to as Rubingh's method, is a common starting point for analyzing surfactant mixtures. However, its core assumption of symmetric thermodynamic behavior can obscure important characteristics of asymmetric systems like those containing NaDHC. conicet.gov.ar Applying RST to a highly non-ideal mixture can lead to inaccurate calculations of key properties such as micelle composition, intramicellar interaction energy, and the excess free energy of mixed micellization. conicet.gov.ar

To address these limitations, more sophisticated models are necessary. One such approach is the Equation Oriented Mixed Micellization Modeling (EOMMM). This method does not presume symmetry and ensures that the Gibbs-Duhem relation is fulfilled, providing a more thermodynamically rigorous analysis. conicet.gov.ar By using global minimization of the total free energy of micellization, the EOMMM can more accurately determine parameters for asymmetric systems. conicet.gov.ar The asymmetry in molecular structures, such as the rigid steroid skeleton of bile salts compared to the flexible tails of other surfactants, is a primary driver for this complex thermodynamic behavior. sciengine.com

| Equation Oriented Mixed Micellization Modeling (EOMMM) | No (Asymmetric) | Thermodynamically rigorous; assures fulfillment of Gibbs-Duhem relation. conicet.gov.ar | More accurate for characterizing the complex interactions in asymmetric mixtures. conicet.gov.ar |

Surface Activity and Interfacial Adsorption Behavior in Aqueous Solutions

The surface activity of a surfactant describes its tendency to adsorb at interfaces, such as the air-solution interface, thereby lowering the surface tension of the system. researchgate.net In mixed bile salt systems, the relative surface activities of the components dictate the composition and properties of the adsorbed interfacial layer.

In aqueous mixtures of this compound and Sodium Deoxycholate, the behavior at the air-solution interface reveals significant differences in their surface activity. Studies have shown that the mixed monolayers formed at this interface are consistently and monotonically rich in NaDC. nih.gov This indicates that NaDC is considerably more surface-active than NaDHC in this particular system.

The preferential adsorption of NaDC leads to the formation of a stable and compact adsorbed layer at the interface. nih.gov The enrichment of the interface with NaDC occurs because its adsorption more effectively lowers the free energy of the system compared to the adsorption of NaDHC. This non-ideal interaction at the monolayer is, much like the micellar behavior, assumed to be a consequence of the structural differences in their hydrocarbon backbones. nih.gov The ability of NaDC to pack more efficiently or interact more favorably at the interface results in its dominance in the surface layer.

Table 3: Interfacial Properties of the NaDHC-NaDC Mixed System in Aqueous Solution

| Property | Observation | Implication |

|---|---|---|

| Composition of Adsorbed Monolayer | Monotonically rich in Sodium Deoxycholate (NaDC). nih.gov | NaDC is more surface-active than this compound (NaDHC). |

| Stability of Adsorbed Layer | Forms a stable and compact layer. nih.gov | Preferential adsorption of NaDC leads to a well-ordered interface. |

| Nature of Interaction | Non-ideal. nih.gov | Driven by structural differences between the two bile salt molecules. |

Analytical and Biophysical Methodologies in Sodium Dehydrocholate Research

Spectroscopic Techniques for Aggregation State Determination (e.g., Fluorescence Spectroscopy)

Fluorescence spectroscopy is a highly sensitive technique used to study the aggregation of amphiphilic molecules like sodium dehydrocholate (B1245472) in aqueous solutions. This method often employs fluorescent probes, such as pyrene (B120774), whose spectral properties are sensitive to the polarity of their microenvironment. When sodium dehydrocholate monomers associate to form aggregates or micelles, the pyrene probe partitions into the hydrophobic core of these structures.

The change in the microenvironment of the probe leads to alterations in its fluorescence emission spectrum. Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃), known as the I₁/I₃ ratio, is a well-established indicator of the polarity of the probe's surroundings. In an aqueous, polar environment, the I₁/I₃ ratio is high. As this compound concentration increases and micelles form, pyrene moves into the nonpolar micellar core, causing a significant decrease in the I₁/I₃ ratio. The concentration at which this sharp change occurs is identified as the critical micelle concentration (CMC). mdpi.comresearchgate.net

The aggregation number, which is the average number of monomers in a micelle, can also be determined using fluorescence quenching techniques. nih.govresearchgate.net By analyzing the quenching of a fluorescent probe by a quencher molecule within the micelles, information about the size and aggregation number of the this compound aggregates can be obtained. acs.org

Table 1: Application of Fluorescence Spectroscopy in Bile Salt Aggregation Studies

| Parameter Determined | Technique | Probe Commonly Used | Principle |

|---|---|---|---|

| Critical Micelle Concentration (CMC) | Steady-State Fluorescence | Pyrene | Change in I₁/I₃ ratio of pyrene fluorescence upon partitioning into the nonpolar micelle core. mdpi.comresearchgate.net |

| Micropolarity | Steady-State Fluorescence | Pyrene | The I₁/I₃ ratio provides a measure of the polarity of the micellar interior. nih.gov |

| Aggregation Number (N) | Time-Resolved Fluorescence Quenching | Pyrene (probe), Quencher (e.g., cetylpyridinium (B1207926) chloride) | Analysis of the decay of fluorescence intensity in the presence of a quencher provides N. acs.org |

Potentiometric and Electrochemical Characterization of Ion Interactions

Potentiometric methods, utilizing ion-selective electrodes (ISEs), are powerful tools for investigating the interactions between this compound and various ions in solution. conicet.gov.ar These techniques measure the electrical potential difference between an ion-selective electrode and a reference electrode, which is related to the activity of a specific ion in the solution.

By monitoring the activity of sodium ions (Na⁺) and dehydrocholate ions (DHC⁻), researchers can gain insights into the aggregation process and the degree of counterion binding to the micelles. conicet.gov.ar For instance, a dehydrocholate-ion-selective electrode can be used to determine the concentration of free monomeric dehydrocholate anions in equilibrium with the aggregated state. A significant decrease in the measured potential upon increasing the total salt concentration indicates the formation of aggregates and the association of counterions. These studies have suggested a back-to-face aggregation mechanism for this steroid salt. conicet.gov.ar

Electrochemical studies can also provide information on the stability and composition of micelles. The findings from potentiometric titrations below the critical micelle concentration have led to proposals of dimeric chelate structures that entrap Na⁺ ions at very low concentrations. conicet.gov.ar

Microscopic and Imaging Approaches for Aggregate Visualization (e.g., Transmission Electron Microscopy)

Direct visualization of the aggregates and micelles formed by this compound can be achieved through advanced microscopic techniques. Transmission Electron Microscopy (TEM), particularly when combined with cryogenic methods (cryo-TEM), is instrumental in revealing the morphology and size distribution of these supramolecular structures. researchgate.netrsc.orgmtoz-biolabs.com

Cryo-TEM involves the rapid vitrification (freezing) of a thin film of the sample solution, which preserves the native structure of the aggregates in a hydrated state without the artifacts that can be introduced by conventional staining or drying methods. rsc.orgmtoz-biolabs.com This technique allows for the direct observation of the shape of the micelles, which can be spherical, ellipsoidal, or even form larger, more complex structures. rsc.org While direct cryo-TEM studies specifically on this compound are not extensively reported, the methodology is widely applied to other surfactants and bile salts to understand their aggregation behavior. researchgate.netnih.gov The results from cryo-TEM provide valuable information that complements data from indirect methods like spectroscopy and scattering.

Chromatographic and Mass Spectrometric Applications in Metabolic Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a cornerstone for the metabolic analysis of this compound and its parent compound, dehydrocholic acid. nih.govmetaboprofile.comyoutube.com This highly sensitive and specific technique allows for the separation, identification, and quantification of dehydrocholic acid and its various metabolites in complex biological matrices such as plasma, bile, and tissue extracts. researchgate.netsigmaaldrich.comuclouvain.be

In a typical LC-MS/MS workflow, the sample undergoes an extraction process to isolate the bile acids. sigmaaldrich.comuclouvain.be The extract is then injected into a liquid chromatograph, where the different bile acid species are separated based on their physicochemical properties, often using a reverse-phase column like a C18. metaboprofile.comsigmaaldrich.com The separated compounds then enter the mass spectrometer, where they are ionized (commonly via electrospray ionization, ESI) and detected. metaboprofile.com The mass spectrometer can be operated in various modes to confirm the identity of the analytes and quantify them with high precision. For instance, in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored for each analyte, providing excellent selectivity and sensitivity. sigmaaldrich.com

Table 2: Typical LC-MS/MS Parameters for Bile Acid Analysis

| Parameter | Typical Setting/Condition | Purpose |

|---|---|---|

| Chromatographic Column | Ascentis Express C18, 2.7 µm sigmaaldrich.com | Separation of different bile acid species. |

| Mobile Phase | Gradient of methanol (B129727) and water with additives (e.g., ammonium (B1175870) acetate, formic acid). metaboprofile.comsigmaaldrich.com | Elution of analytes from the column. |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode. sigmaaldrich.com | Generation of gas-phase ions for MS detection. |

| Mass Spectrometry Mode | Multiple Reaction Monitoring (MRM). sigmaaldrich.com | High selectivity and sensitivity for quantification. |

Surface Tension and Interfacial Property Measurements

Surface tension measurements are a fundamental method for studying the behavior of surfactants like this compound at interfaces, such as the air-water interface. The surface tension of a solution changes as the concentration of the surfactant increases because the amphiphilic molecules accumulate at the interface, with their hydrophobic parts oriented away from the water.

This technique is commonly used to determine the critical micelle concentration (CMC). As the concentration of this compound increases, the surface tension of the solution decreases until it reaches a plateau. The concentration at which this plateau begins corresponds to the CMC, as the interface becomes saturated with monomers and any further addition of the surfactant leads to the formation of micelles in the bulk solution. nih.gov However, studies have reported anomalous surface tension behavior for this compound, which can complicate the determination of its CMC by this method alone. nih.gov The presence of precipitates in solutions rich in this compound can also affect the surface tension behavior. researchgate.net The evaporation rate of this compound aqueous solutions has been linked to aggregation processes in the bulk solution. researchgate.net

Method Development for Impurity Profiling and Purity Assessment

Ensuring the purity of this compound is critical for its use in research and other applications. High-performance liquid chromatography (HPLC) is a primary technique for purity assessment and impurity profiling. selleckchem.comimmunomart.com HPLC methods can separate dehydrocholic acid from its potential impurities, which may include starting materials from its synthesis, related bile acids, or degradation products.

Commercial suppliers of dehydrocholic acid often specify the purity as determined by HPLC, with typical purities being 97% or higher. selleckchem.com Method development for impurity profiling involves optimizing the HPLC conditions—such as the column, mobile phase composition, and detector settings—to achieve the best possible separation of all potential impurities from the main compound. A diode-array detector (DAD) or a mass spectrometer can be used as a detector to help identify the chemical nature of the impurities.

Table 3: Purity of Commercially Available Dehydrocholic Acid

| Supplier/Source Reference | Reported Purity | Analytical Method |

|---|---|---|

| Selleck Chemicals | 97% | HPLC selleckchem.com |

| ChemScene | ≥95% | Not Specified chemscene.com |

| Cayman Chemical | ≥95% | Not Specified caymanchem.com |

| TargetMol | 98.58% | Not Specified targetmol.com |

Western Blotting and Lipid Composition Analysis in Membrane Studies

While this compound itself is a bile salt, related compounds like sodium deoxycholate are widely used as detergents in membrane biology and proteomics to solubilize cell membranes and extract proteins. nih.govlvhn.orgresearchgate.net This solubilization is a critical first step for various downstream applications, including Western blotting and the analysis of membrane lipid composition.

For Western blotting, detergents are used to extract proteins from membranes, denature them, and keep them soluble during electrophoresis and subsequent transfer to a blotting membrane for antibody detection. The choice and concentration of the detergent can significantly impact the efficiency of protein extraction and the integrity of the proteins being studied. nih.gov

In studies of lipid composition, detergents can be used to disrupt the membrane structure, allowing for the extraction and subsequent analysis of the lipid components by techniques such as thin-layer chromatography (TLC) or mass spectrometry. The interaction of bile salts with the cell membrane can lead to alterations in its lipid composition, and these analytical techniques are essential for characterizing such changes. Although less common than deoxycholate, this compound's properties could be leveraged in specific applications within membrane studies.

Investigational Applications in Pre Clinical Disease Models and Biological Systems

Models of Obstructive Jaundice and Endotoxemia

Obstructive jaundice, a condition characterized by the blockage of bile flow, can lead to serious complications, including endotoxemia. Endotoxemia, the presence of endotoxins from gram-negative bacteria in the blood, is a significant contributor to the morbidity and mortality associated with obstructive jaundice, often leading to systemic inflammatory response syndrome and organ dysfunction. The absence of bile salts in the intestine in obstructive jaundice is believed to facilitate the absorption of endotoxins into the portal circulation.

Preclinical studies have investigated the role of bile salt administration in mitigating endotoxemia in models of obstructive jaundice. While much of the research has focused on other bile salts like sodium deoxycholate and sodium taurocholate, the findings provide a basis for understanding the potential role of sodium dehydrocholate (B1245472). In animal models of obstructive jaundice, the oral administration of bile salts has been shown to prevent endotoxemia. nih.govnih.gov For instance, a comparative study on the anti-endotoxic activities of different bile salts found that deoxycholic acid and its conjugates were highly effective. nih.gov Another study demonstrated that oral sodium taurocholate could prevent endotoxemia in rats with obstructive jaundice. nih.gov These findings suggest that the restoration of intestinal bile salt levels can reduce the absorption of endotoxins, thereby preventing or reducing the severity of endotoxemia and its subsequent complications.

Experimental Acute Biliary Pancreatitis Models

Acute biliary pancreatitis is a severe inflammatory condition of the pancreas often initiated by the reflux of bile into the pancreatic duct. Experimental models of this condition are crucial for understanding its pathogenesis and for testing potential therapeutic interventions. A common method to induce acute biliary pancreatitis in animal models is the retrograde infusion of bile salts, such as sodium taurocholate, into the pancreatic duct. nih.gov

Recent research has explored the therapeutic potential of dehydrocholic acid (the acid form of sodium dehydrocholate) in a mouse model of acute biliary pancreatitis induced by sodium taurocholate. nih.govresearchgate.net The administration of dehydrocholic acid was found to ameliorate the severity of the pancreatitis. nih.gov Key findings from this research indicate that dehydrocholic acid administration led to a reduction in crucial clinicopathological markers of pancreatitis. nih.govresearchgate.net

Table 1: Effects of Dehydrocholic Acid on Experimental Acute Biliary Pancreatitis

| Parameter | Observation | Reference |

| Serum Amylase and Lipase | Reduced levels | nih.gov |

| Pancreatic Edema and Necrosis | Suppressed | nih.gov |

| Trypsin Activation | Suppressed | nih.gov |

| Acinar Cell Necrosis | Significantly reduced | nih.gov |

Mechanistically, dehydrocholic acid demonstrated protective effects on pancreatic acinar cells by preserving mitochondrial function, reducing oxidative stress, and balancing intracellular calcium levels. nih.gov Furthermore, it was observed to restore autophagy, a cellular self-cleaning process, by promoting lysosome biogenesis. nih.gov These findings highlight the potential of this compound as a therapeutic agent in the management of acute biliary pancreatitis. nih.govresearchgate.net

Regulation of Lipoprotein Complexes in Experimental Hypercholesterolemia

The role of this compound in the regulation of lipoprotein complexes in the context of hypercholesterolemia is not well-documented in the available scientific literature. While bile acids, in general, are known to play a crucial role in cholesterol metabolism and lipoprotein regulation, specific studies detailing the effects of this compound on lipoprotein profiles in experimental hypercholesterolemia are limited. Further research is required to elucidate the potential impact of this compound on lipoprotein complexes and its therapeutic relevance in hypercholesterolemia.

Modulation of Xenobiotic Excretion (e.g., Methylmercury)

Influence on Bilirubin (B190676) Transport Kinetics

Bilirubin, a breakdown product of heme, is transported to the liver, conjugated, and excreted into the bile. The transport of bilirubin into bile is a critical physiological process, and its impairment can lead to jaundice. The influence of this compound on the kinetics of bilirubin transport has been investigated in preclinical models.

A study in Wistar rats examined the effect of an intravenous infusion of this compound on the maximum biliary transport capacity (Tm) of bilirubin. nih.gov The infusion of this compound resulted in a significant increase in bile flow by 69%. nih.gov However, despite this marked choleretic effect, the maximal transport rate of bilirubin into the bile did not show any significant changes. nih.gov Interestingly, the concentration of bilirubin in the bile decreased. nih.gov This research suggests that the bile flow induced by this compound is not a primary determinant of the maximal transport capacity of bilirubin in rats. nih.gov

Repurposing in Antimicrobial Research (e.g., Anti-Cryptosporidium Activity)

The search for new antimicrobial agents has led to the screening of existing drugs for novel activities, a process known as drug repurposing. In this context, this compound has been identified as a compound with potential anti-protozoal activity.

Specifically, a study focused on identifying inhibitors of the Cryptosporidium parvum fatty acyl-CoA binding protein (CpACBP1) screened a library of known drugs. nih.gov Cryptosporidium parvum is a protozoan parasite that causes diarrheal disease, particularly in immunocompromised individuals. nih.gov This high-throughput screening identified this compound as one of the compounds that could inhibit the activity of CpACBP1. nih.gov Furthermore, in vitro studies demonstrated that this compound was effective against the growth of the parasite. nih.gov

Table 2: In Vitro Anti-Cryptosporidium Activity of Identified Compounds

| Compound | IC50 (µM) | Reference |

| Broxyquinoline | 64.9 | nih.gov |

| Cloxyquin | 25.1 | nih.gov |

| Cloxacillin sodium | 36.2 | nih.gov |

| This compound | 53.2 | nih.gov |

These findings suggest a novel anti-Cryptosporidium activity for this compound, indicating its potential for further investigation and repurposing in the treatment of cryptosporidiosis. nih.gov

Role as a Permeation Enhancer for Drug Delivery Systems

The effective delivery of many therapeutic agents, particularly large molecules, is often limited by their poor absorption across biological membranes. Permeation enhancers are substances that can transiently increase the permeability of these membranes, thereby improving drug absorption. Bile salts, including this compound and its analogues, have been investigated for their potential as permeation enhancers in various drug delivery systems. nih.govresearchgate.net

The mechanism by which bile salts enhance permeation is thought to involve the disruption of the lipid bilayer of cell membranes and the opening of tight junctions between cells, facilitating the transport of drug molecules. Studies have demonstrated the ability of other bile salts, such as sodium deoxycholate and sodium glycocholate, to enhance the gastrointestinal and transbuccal absorption of various drugs. researchgate.netnih.gov For instance, sodium deoxycholate has been shown to improve the absorption of macromolecules up to 70 kDa in size in in vivo models. nih.gov While direct studies on this compound are less common, the established properties of related bile salts strongly suggest its potential utility as a permeation enhancer in oral and other non-invasive drug delivery formulations.

Influence on Dissolution Rates of Drug Formulations as an Excipient

This compound, a bile salt, has been investigated for its potential as a pharmaceutical excipient to enhance the dissolution rates of poorly water-soluble drugs. Its amphiphilic nature allows it to form micelles in aqueous solutions, which can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility and facilitating their release from a dosage form. This is particularly relevant for drugs belonging to the Biopharmaceutics Classification System (BCS) Class II, which are characterized by low solubility and high permeability. For these drugs, the dissolution rate is often the rate-limiting step for oral absorption.

The mechanism by which this compound and other bile salts enhance drug dissolution is multifaceted. It involves increasing the wettability of the drug particles, reducing the interfacial tension between the drug and the dissolution medium, and, most significantly, the process of micellar solubilization. Above a certain concentration, known as the critical micelle concentration (CMC), bile salt molecules aggregate to form micelles. The hydrophobic core of these micelles provides a favorable environment for poorly soluble drug molecules to partition into, effectively increasing the drug's concentration in the dissolution medium beyond its intrinsic solubility.

While specific preclinical studies focusing solely on this compound's effect on a wide range of drug dissolution rates are not extensively documented in publicly available literature, research on closely related bile salts, such as sodium deoxycholate, provides valuable insights into the potential applications of this compound. These studies demonstrate the significant impact that bile salts can have on the dissolution profiles of poorly soluble drugs.

For instance, studies on the poorly water-soluble drug nifedipine (B1678770) have shown that co-grinding it with sodium deoxycholate can lead to the formation of an amorphous state and the production of colloidal particles when dispersed in solution. This alteration in the solid-state properties of the drug, facilitated by the bile salt, can markedly improve its dissolution characteristics. The presence of sodium deoxycholate was also found to have a retarding effect on drug crystal growth in a supersaturated solution, which further contributes to maintaining a higher concentration of the dissolved drug over time.

The following interactive data table summarizes hypothetical dissolution data for a poorly soluble drug (Drug X) in the presence and absence of this compound, based on the principles of micellar solubilization and the findings from related bile salt studies. This table illustrates the potential of this compound to enhance the dissolution rate of a BCS Class II drug.

Table 1: In Vitro Dissolution of a Poorly Soluble Drug (Drug X) with and without this compound

| Time (minutes) | % Drug X Dissolved (without this compound) | % Drug X Dissolved (with this compound) |

| 5 | 8 | 25 |

| 15 | 15 | 55 |

| 30 | 22 | 78 |

| 60 | 30 | 92 |

| 120 | 35 | 98 |

This table is for illustrative purposes and is based on the expected effects of a bile salt excipient on a poorly soluble drug. Actual results would vary depending on the specific drug and formulation.

The data in the table demonstrates a significant increase in the percentage of Drug X dissolved when formulated with this compound. This enhancement is critical in preclinical settings for accurately assessing the pharmacokinetic and toxicological profiles of new chemical entities that suffer from poor aqueous solubility. By improving the dissolution, a more complete and reproducible absorption of the drug can be achieved, leading to more reliable preclinical data.

Further research specifically investigating the interactions between this compound and a variety of poorly soluble drugs is necessary to fully elucidate its potential as a dissolution-enhancing excipient. Such studies would involve detailed characterization of the solid-state properties of drug-excipient mixtures and comprehensive in vitro dissolution testing under various biorelevant conditions.

Theoretical and Computational Frameworks for Sodium Dehydrocholate Systems

Thermodynamic Modeling of Micellization and Mixed Systems (e.g., Rubingh's Model, Regular Solution Theory)

The aggregation of bile salts like sodium dehydrocholate (B1245472) into micelles is a thermodynamically driven process. In systems containing more than one type of surfactant, such as a mixture of sodium dehydrocholate (NaDHC) and sodium deoxycholate (NaDC), the interactions can be complex. nih.govconicet.gov.ar Theoretical models are employed to predict and understand the behavior of these mixed micelles.

Rubingh's Model is a widely used framework based on the pseudo-phase separation model and regular solution theory to describe the formation of mixed micelles. uobaghdad.edu.iq This model allows for the calculation of the interaction parameter (β), which quantifies the nature and strength of the interaction between the two surfactants in the micelle. uobaghdad.edu.iq A negative β value indicates synergistic interactions (attraction) between the components, leading to mixed micelles that are more stable than the micelles of the individual components. Conversely, a positive β value suggests antagonistic interactions (repulsion), while a value of zero indicates ideal mixing.

In a study of NaDHC and NaDC mixed systems, Rubingh's model revealed that the micellar interaction was repulsive when the aggregates were rich in NaDHC. nih.govconicet.gov.ar However, as the proportion of NaDC in the micelles increased, a structural transformation occurred, and the interaction became attractive. nih.govconicet.gov.ar This shift from repulsive to attractive interaction is reflected in the changing values of the interaction parameter and the activity coefficients of the components in the mixed micelle. conicet.gov.ar

Regular Solution Theory , when applied to mixed micellization, helps in understanding the non-ideal behavior of surfactant mixtures. rsc.org It allows for the estimation of the composition of the mixed micelles and the activity coefficients of the individual components within the micelle. rsc.org The theory posits that the deviation from ideal behavior arises from the interaction energies between the different surfactant molecules in the aggregated state.

The thermodynamic parameters of micellization, such as the Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m), provide further insights into the spontaneity and driving forces of the process. These parameters can be determined from the temperature dependence of the critical micelle concentration (CMC). Generally, the negative value of ΔG°m indicates that micellization is a spontaneous process. ijert.org The process can be either enthalpy-driven or entropy-driven, depending on the signs and magnitudes of ΔH°m and ΔS°m. ijert.org

Interactive Table: Interaction Parameters in Mixed Micellar Systems

| System Composition (Mole Fraction of NaDC, XNaDC) | Interaction Parameter (β) | Nature of Interaction |

| < 0.5 | Positive | Repulsive |

| > 0.5 | Negative | Attractive |

This table illustrates the change in interaction nature in a mixed micellar system of this compound and sodium deoxycholate as the composition changes. Data is conceptual based on findings reported in literature. conicet.gov.ar

Hydrolysis and Acid-Soap Formation Theories in Aqueous Solutions

The hydrolysis reaction involves the dehydrocholate anion (DHC⁻) reacting with water to form the free dehydrocholic acid (HDHC) and a hydroxide (B78521) ion (OH⁻), as shown in the following equilibrium:

DHC⁻ + H₂O ⇌ HDHC + OH⁻

This equilibrium causes solutions of this compound to be slightly alkaline. The extent of hydrolysis is influenced by factors such as concentration, temperature, and the presence of electrolytes.

Acid-soap formation is another important phenomenon in solutions of fatty acid salts and, by extension, bile salts. acs.orgwhiterose.ac.uk An acid-soap is a crystalline complex formed between the ionized salt (e.g., this compound) and its corresponding free acid (dehydrocholic acid). whiterose.ac.uk The formation of these complexes is pH-dependent and can occur when the pH of the solution is lowered, increasing the concentration of the free acid. uniroma1.it

Theories on acid-soap formation suggest that these structures are stabilized by hydrogen bonding between the carboxylate group of the soap and the carboxylic acid group of the free acid. whiterose.ac.uk The stoichiometry of these acid-soap complexes can vary. whiterose.ac.uk The formation of acid-soaps can lead to precipitation from the solution, as these complexes are often less soluble than the salt itself. This is particularly relevant in biological systems where pH gradients exist.

Computational Studies on Molecular Interactions and Conformational Changes

Computational methods, particularly molecular dynamics (MD) simulations, provide powerful tools to investigate the molecular interactions and conformational flexibility of this compound at an atomic level. nih.govfrontiersin.org These simulations can model the behavior of individual molecules and their aggregates in aqueous environments, offering insights that are often difficult to obtain experimentally. nih.govnih.gov

MD simulations are based on solving Newton's equations of motion for a system of atoms and molecules, allowing for the prediction of their trajectories over time. youtube.com By analyzing these trajectories, researchers can study various aspects of this compound systems, including:

Micelle Formation and Structure: Simulations can be used to observe the self-assembly of dehydrocholate monomers into micelles and to characterize the structure, size, and shape of these aggregates. nih.gov

Molecular Interactions: The specific interactions between dehydrocholate molecules, as well as their interactions with water molecules and other solutes, can be analyzed in detail. This includes identifying hydrogen bonds and hydrophobic contacts that drive the aggregation process.

Conformational Changes: The rigid steroidal backbone of dehydrocholate has some degree of flexibility. Computational studies can explore the different conformations that the molecule can adopt and how these conformations are influenced by its environment (e.g., in a micelle versus in solution). nih.govnih.gov Understanding these conformational changes is crucial as they can affect the molecule's amphiphilic properties and its ability to interact with other molecules. nih.govnih.gov

These computational approaches can also be used to study the interactions of this compound in more complex systems, such as its binding to proteins or its role in solubilizing other molecules. escholarship.org The insights gained from these simulations can complement experimental data and contribute to a more complete understanding of the physicochemical properties of this compound.

Emerging Research Directions and Unexplored Avenues for Sodium Dehydrocholate

Integrated Omics Approaches (e.g., Metabolomics, Microbiome Studies) in Disease Etiology

The intricate relationship between the gut microbiome, host metabolism, and disease pathogenesis is a rapidly expanding field of research. Integrated "omics" approaches, which combine data from metabolomics (the study of metabolites) and microbiome studies, are crucial for understanding these connections. While specific research on sodium dehydrocholate (B1245472) in this area is nascent, the broader role of bile acids provides a strong rationale for future investigation.

The gut microbiota actively transforms primary bile acids secreted by the host into a diverse pool of secondary bile acid metabolites. nih.gov These transformations, carried out by microbial enzymes like bile salt hydrolase (BSH), significantly alter the chemical properties and biological functions of bile acids. nih.gov Variations in the gut microbiome can, therefore, lead to different bile acid profiles, which in turn can influence host health and disease. For instance, alterations in the gut microbiome and associated bile acid metabolism have been linked to various conditions, highlighting the importance of the gut-liver axis. nih.gov

Future research could employ metabolomics to track the specific metabolic fate of sodium dehydrocholate when introduced to complex gut microbial communities. In vitro models using human fecal microbiota have already proven effective for studying the metabolism of other primary bile acids and identifying the bacterial genera responsible for specific transformations, such as deconjugation and dehydroxylation. nih.gov Applying such models to this compound could reveal:

Which specific gut microbes metabolize this compound.

The structure of the resulting secondary bile acid metabolites.

The potential impact of these microbially-altered compounds on host disease pathways.